Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate
Overview
Description
Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate: is an organic compound with the molecular formula C12H15NO6 and a molecular weight of 269.25 g/mol . This compound is known for its role as a starting monomer in the synthesis of various conductive and electrooptical polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate typically involves the reaction of 3,4-ethylenedioxypyrrole with diethyl oxalate under controlled conditions . The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the esterification process. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid.
Reduction: Formation of diethyl-3,4-ethylenedioxypyrrole-2,5-diol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate is extensively used in scientific research due to its versatile properties:
Mechanism of Action
The mechanism of action of Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate involves its polymerization to form conductive polymers. These polymers exhibit unique electronic properties due to the conjugated system formed by the pyrrole ring and the ethylenedioxy groups . The molecular targets and pathways involved include the interaction with electronic devices and the facilitation of electron transfer processes .
Comparison with Similar Compounds
3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid: Similar structure but lacks the ethyl ester groups.
Diethyl-1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate: Contains a benzyl group, which alters its electronic properties.
Uniqueness: Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate is unique due to its specific combination of ethyl ester groups and the ethylenedioxy bridge, which imparts distinct electronic and chemical properties. This makes it particularly suitable for applications in conductive and electrooptical polymers .
Properties
IUPAC Name |
diethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6/c1-3-16-11(14)7-9-10(19-6-5-18-9)8(13-7)12(15)17-4-2/h13H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLDMMBRDYVWRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(N1)C(=O)OCC)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584523 | |
Record name | Diethyl 2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870704-19-1 | |
Record name | Diethyl 2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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